5-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole
Description
5-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a methoxy-substituted phenyl ring at position 5, a methyl group at position 3, and a phenyl group at position 1.
Properties
CAS No. |
90276-22-5 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C17H16N2O/c1-13-12-17(14-8-10-16(20-2)11-9-14)19(18-13)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
VCNWTJZNWICFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
5-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole, a compound belonging to the pyrazole class, has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through multi-component reactions (MCRs) involving various aryl aldehydes and pyrazole derivatives. These reactions facilitate the incorporation of different functional groups, enhancing the biological activity of the resulting compounds. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 4-methoxybenzaldehyde yielded derivatives that were subsequently evaluated for cytotoxicity against various cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound exhibited selective cytotoxicity against several cancer cell lines, including liver (HEPG2), breast (MCF7), and gastric (NUGC) cancers. The IC50 values for these activities indicate significant potency:
| Cell Line | IC50 (nM) |
|---|---|
| HEPG2 | 428 |
| MCF7 | 580 |
| NUGC | 60 |
These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer properties .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory and analgesic activities. For example, certain derivatives showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with efficacy comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies have reported that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances this activity, suggesting a promising avenue for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the phenyl ring significantly influence biological activity. For example:
- Methoxy groups enhance anticancer activity.
- Halogen substitutions can improve selectivity towards specific cancer types.
This relationship underscores the importance of molecular modifications in optimizing therapeutic effects .
Case Studies
Several case studies have illustrated the efficacy of this compound in various biological contexts:
- Cytotoxicity Assessment : A study evaluated multiple derivatives against a panel of cancer cell lines, revealing that compounds with methoxy substitutions had superior cytotoxic profiles compared to their unsubstituted counterparts .
- Anti-inflammatory Testing : In vivo models demonstrated that certain pyrazole derivatives significantly reduced edema and pain responses, suggesting their utility in treating inflammatory conditions .
Comparison with Similar Compounds
Structural Analogues in Enzyme Inhibition
ALOX15 Inhibitors
- 5-(4-Methoxyphenyl)-1H-indole derivatives : These compounds exhibit potent inhibition of rabbit ALOX15 (15-lipoxygenase), an enzyme involved in inflammation and cancer. Molecular dynamics simulations indicate that the indole core facilitates strong interactions with the enzyme’s allosteric site, stabilizing the enzyme-inhibitor complex .
- 5-(4-Methoxyphenyl)-1H-imidazole derivatives : Despite sharing the 4-methoxyphenyl pharmacophore, imidazole derivatives show weaker inhibitory activity against ALOX15 compared to indoles. This is attributed to altered hydrogen-bonding patterns and reduced hydrophobic interactions due to the imidazole’s smaller aromatic system .
- Target Compound (Pyrazole Derivative) : While direct data on ALOX15 inhibition is unavailable, structural similarities suggest moderate activity. The pyrazole ring’s planar geometry may allow favorable π-π stacking, but the methyl group at position 3 could sterically hinder optimal binding compared to indoles.
Table 1: Enzyme Inhibition Profiles
Antimicrobial and Antioxidant Derivatives
- Triazole-Pyrazole Hybrids : Compounds like 1-phenyl-3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-pyrazole-4-carbaldehyde () demonstrate significant antimicrobial activity against Staphylococcus aureus (MIC ~ 8 µg/mL). The triazole moiety enhances hydrogen-bonding capacity, while the methoxy group improves membrane penetration .
- Thiazolidine-Dione-Pyrazole Hybrids : Derivatives with thiazolidine-dione substituents (e.g., 5-{2-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethylidene}-1,3-thiazolidine-2,4-dione) exhibit dual antimicrobial and antioxidant activities (IC₅₀ for DPPH scavenging ~ 25 µM) .
- However, antioxidant activity is less likely due to the absence of radical-scavenging substituents.
Cytotoxic and Anti-Inflammatory Analogues
- Dihydro-pyrazole Sulphonamides: Compounds like 4-[5-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide () show cytotoxicity against oral squamous cell carcinoma (OSCC) with IC₅₀ values < 10 µM. The dihydro-pyrazole ring’s conformational flexibility may enhance binding to cellular targets .
- However, the methyl group could improve metabolic stability.
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs. Methoxyphenyl : Replacement of the methoxy group with chloro (e.g., 5-(4-chlorophenyl)-1-phenylpyrazoles) elevates electronegativity, favoring interactions with electron-rich enzyme pockets but reducing metabolic stability .
- Target Compound : The 4-methoxyphenyl and 3-methyl groups balance lipophilicity (predicted logP ~ 3.8) and solubility, making it a promising candidate for further optimization.
Table 2: Substituent Impact on Properties
Q & A
Q. What are the common synthetic routes for 5-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole?
The compound is typically synthesized via cyclocondensation reactions. A standard method involves refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with phenylhydrazine in ethanol and glacial acetic acid, yielding the pyrazole core . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" can be employed for hybrid derivatives, as demonstrated in the synthesis of triazole-pyrazole hybrids using 1-ethynyl-4-methoxybenzene and azido-pyrazole precursors .
Q. What spectroscopic methods are used to characterize this compound?
Characterization relies on 1H/13C NMR (to confirm substituent integration and regiochemistry), IR spectroscopy (to identify functional groups like C=O or N-H), and mass spectrometry (for molecular weight validation). For example, 1H NMR can distinguish between pyrazole ring protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
Q. What biological activities are commonly investigated for this class of pyrazole derivatives?
Pyrazole derivatives are screened for anti-inflammatory , anticancer , and antimicrobial activities. For instance, fluorophenyl- and methoxyphenyl-substituted analogs have shown inhibitory effects against bacterial strains (e.g., E. coli, S. aureus) in agar diffusion assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for confirming regiochemistry, bond lengths, and dihedral angles. For example, SC-XRD analysis of a related pyrazole-thiazole hybrid revealed dihedral angles of 16.8°–51.7° between the pyrazole and substituted aryl rings, clarifying steric interactions . Mercury software can further visualize hydrogen bonding (e.g., O-H⋯N) and π-π stacking .
Q. What strategies address contradictory biological activity data in structurally similar pyrazoles?
Contradictions often arise from substituent positioning or assay variability. Structure-Activity Relationship (SAR) studies are key:
- Compare analogs with electron-withdrawing (e.g., -CF3, -Cl) vs. electron-donating (e.g., -OCH3) groups.
- Use molecular docking to assess binding affinity variations. For example, fluorophenyl groups may enhance hydrophobic interactions in enzyme active sites, while methoxy groups improve solubility .
Q. How can computational methods complement experimental data for pyrazole derivatives?
Density Functional Theory (DFT) calculations validate electronic properties (e.g., HOMO-LUMO gaps) and spectroscopic data. In fluorescence studies, DFT confirmed charge transfer mechanisms in a pyrazoline-based Fe³⁺ sensor, aligning with experimental quenching results . Molecular dynamics simulations can also predict stability in biological environments.
Q. What challenges arise in optimizing reaction yields for pyrazole synthesis?
Key factors include:
- Catalyst selection : Copper sulfate/sodium ascorbate in CuAAC improves triazole-pyrazole hybrid yields (~60%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating non-polar derivatives .
- Temperature control : Prolonged reflux (>16 hours) may degrade sensitive intermediates .
Q. How can crystallographic tools like Mercury aid in analyzing pyrazole derivatives?
Mercury’s Materials Module enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
